Cas no 320-76-3 (4-Bromo-2-fluoro-6-nitrophenol)

4-Bromo-2-fluoro-6-nitrophenol is a halogenated nitrophenol derivative with significant utility in synthetic organic chemistry. Its distinct substitution pattern—bromo, fluoro, and nitro functional groups—makes it a valuable intermediate for constructing complex aromatic compounds, particularly in pharmaceutical and agrochemical applications. The electron-withdrawing nitro group enhances reactivity in nucleophilic aromatic substitution (SNAr) reactions, while the bromo and fluoro substituents offer further functionalization opportunities. This compound is particularly useful in the synthesis of heterocycles and active pharmaceutical ingredients (APIs). Its high purity and stability under standard conditions ensure reliable performance in multistep synthetic routes. Proper handling is advised due to its potential reactivity and toxicity.
4-Bromo-2-fluoro-6-nitrophenol structure
320-76-3 structure
Product Name:4-Bromo-2-fluoro-6-nitrophenol
CAS No:320-76-3
MF:C6H3BrFNO3
MW:235.995324373245
MDL:MFCD00013372
CID:36827
PubChem ID:688116
Update Time:2025-05-19

4-Bromo-2-fluoro-6-nitrophenol Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-2-fluoro-6-nitrophenol
    • 2-fluoro-4-bromo-6-nitro-phenol
    • 4-Brom-2-fluor-6-nitro-phenol
    • 4-bromo-2-fluoro 6-nitrophenol
    • 6-Fluor-4-brom-2-nitro-1-hydroxy-benzol
    • bromo-4 fluoro-2 nitro-6 phenol
    • 2-Fluoro-4-bromo-6-nitrophenol
    • J-514647
    • SCHEMBL16654498
    • J-018625
    • 4-Bromo-2-fluoro-6-nitrophenol, 97%
    • MFCD00013372
    • 4-bromo-6-fluoro-2-nitrophenol
    • SCHEMBL752254
    • FT-0617766
    • SY064734
    • DTXSID90274152
    • AKOS005258104
    • AMY8765
    • ACQVEWFMUBXEMR-UHFFFAOYSA-N
    • A821121
    • Phenol, 4-bromo-2-fluoro-6-nitro-
    • 320-76-3
    • CS-W006986
    • EN300-314360
    • ETHYL2-ETHOXYPROPIONATE
    • AS-18289
    • STL555052
    • BBL101256
    • DTXCID20196555
    • DB-048151
    • 625-008-7
    • MDL: MFCD00013372
    • Inchi: 1S/C6H3BrFNO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H
    • InChI Key: ACQVEWFMUBXEMR-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=C(C=1)[N+](=O)[O-])O)F

Computed Properties

  • Exact Mass: 234.92800
  • Monoisotopic Mass: 234.928
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: 2.7
  • Topological Polar Surface Area: 66A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.965
  • Melting Point: 63-65 ºC
  • Boiling Point: 241.4℃ at 760 mmHg
  • Flash Point: 99.8°C
  • Refractive Index: 1.623
  • PSA: 66.05000
  • LogP: 2.72520
  • Solubility: Not determined

4-Bromo-2-fluoro-6-nitrophenol Security Information

  • Hazard Statement: Irritant
  • WGK Germany:3
  • Hazard Category Code: R20/21/22;R36/37/38
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xn
  • Risk Phrases:R20/21/22; R36/37/38
  • Safety Term:S26;S36

4-Bromo-2-fluoro-6-nitrophenol Customs Data

  • HS CODE:2908999090
  • Customs Data:

    China Customs Code:

    2908999090

    Overview:

    2908999090 Halogenated derivatives of other phenols and phenolic alcohols(Including its sulfonation\Nitrosative or nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2908999090 halogenated, sulphonated, nitrated or nitrosated derivatives of phenols or phenol-alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

4-Bromo-2-fluoro-6-nitrophenol Pricemore >>

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4-Bromo-2-fluoro-6-nitrophenol Production Method

4-Bromo-2-fluoro-6-nitrophenol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:320-76-3)4-Bromo-2-fluoro-6-nitrophenol
Order Number:A821121
Stock Status:in Stock
Quantity:500g/100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:09
Price ($):949.0/237.0
Email:sales@amadischem.com

4-Bromo-2-fluoro-6-nitrophenol Related Literature

Additional information on 4-Bromo-2-fluoro-6-nitrophenol

Chemical Profile of 4-Bromo-2-fluoro-6-nitrophenol (CAS No. 320-76-3)

4-Bromo-2-fluoro-6-nitrophenol, identified by its CAS number 320-76-3, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and materials science. This compound, characterized by its bromine, fluorine, and nitro substituents on a phenolic backbone, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various pharmacologically active agents and functional materials.

The structural configuration of 4-bromo-2-fluoro-6-nitrophenol imparts distinct reactivity patterns, which are exploited in multiple synthetic pathways. The presence of the bromine atom at the 4-position enhances its utility as a halogen source in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. Meanwhile, the fluorine substituent at the 2-position contributes to metabolic stability and lipophilicity, key factors in drug design aimed at improving bioavailability and target specificity.

The nitro group at the 6-position introduces a site for reduction to an amine or further functionalization, enabling the derivatization into diverse heterocyclic compounds. These transformations are particularly relevant in the development of novel therapeutic agents targeting diseases such as cancer, inflammation, and infectious disorders. Recent advancements in computational chemistry have highlighted the potential of 4-bromo-2-fluoro-6-nitrophenol as a scaffold for designing small-molecule inhibitors with enhanced binding affinity and selectivity.

In the realm of medicinal chemistry, 4-bromo-2-fluoro-6-nitrophenol has been investigated for its role in synthesizing kinase inhibitors, which play a crucial role in oncology treatments. Studies have demonstrated that modifications around the phenolic core can fine-tune pharmacokinetic properties, leading to more effective drug candidates. For instance, derivatives of this compound have shown promise in preclinical trials as inhibitors of tyrosine kinases involved in tumor growth and progression.

Moreover, the material science applications of 4-bromo-2-fluoro-6-nitrophenol are equally compelling. Its ability to participate in polymerization reactions makes it a candidate for developing advanced materials with tailored electronic and optical properties. Researchers are exploring its incorporation into organic semiconductors and light-emitting diodes (OLEDs), where its electron-withdrawing groups enhance charge transport efficiency.

The synthesis of 4-bromo-2-fluoro-6-nitrophenol typically involves multi-step organic transformations starting from commercially available aromatic precursors. Key synthetic steps include halogenation, nitration, and fluorination strategies that must be carefully optimized to achieve high yields and purity. Advances in green chemistry have also prompted investigations into more sustainable synthetic routes, such as catalytic methods that minimize waste and energy consumption.

The pharmacological profile of 4-bromo-2-fluoro-6-nitrophenol has been extensively studied through both experimental and computational approaches. High-throughput screening (HTS) campaigns have identified several derivatives with potent activity against bacterial pathogens. The nitro group's redox-active nature allows for conversion to amine derivatives that exhibit broad-spectrum antimicrobial properties without promoting resistance development.

Recent publications have underscored the importance of 4-bromo-2-fluoro-6-nitrophenol in developing next-generation antiviral agents. Its structural motifs are found to mimic natural substrates targeted by viral enzymes, thereby inhibiting replication cycles. Collaborative efforts between academia and industry have led to novel covalent inhibitors designed using this compound as a core structure.

The spectroscopic and crystallographic properties of 4-bromo-2-fluoro-6-nitrophenol have also been thoroughly characterized. Nuclear magnetic resonance (NMR) spectroscopy reveals detailed insights into its molecular conformation, while X-ray diffraction studies provide structural data essential for understanding intermolecular interactions. These findings are critical for optimizing solid-state formulations and ensuring consistent pharmaceutical quality.

In conclusion, 4-bromo-2-fluoro-6-nitrophenol (CAS No. 320-76-3) represents a versatile building block with far-reaching implications across multiple scientific disciplines. Its unique structural features enable diverse applications in drug discovery, material engineering, and industrial chemistry. As research continues to uncover new methodologies for its utilization, this compound is poised to remain at the forefront of innovation in synthetic chemistry.

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Amadis Chemical Company Limited
(CAS:320-76-3)4-Bromo-2-fluoro-6-nitrophenol
A821121
Purity:99%/99%
Quantity:500g/100g
Price ($):949.0/237.0
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